4-Methyl withaferin A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl withaferin A involves several steps, starting from withaferin A. One common method includes the methylation of withaferin A using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity . The final product is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Methyl withaferin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the lactone ring, potentially altering its biological properties.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups, further diversifying its chemical profile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.
Biology: It has shown promise in modulating cellular pathways and gene expression.
Medicine: Its anticancer and anti-inflammatory properties make it a candidate for drug development.
Industry: It is used in the formulation of dietary supplements and herbal remedies.
Mechanism of Action
4-Methyl withaferin A exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the NF-κB transcription factor, which plays a crucial role in inflammation and cancer progression . Additionally, it induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . The compound also modulates oxidative stress and autophagy, contributing to its therapeutic effects .
Comparison with Similar Compounds
4-Methyl withaferin A is compared with other withanolides, such as withaferin A and withanone . While all these compounds share a similar core structure, this compound is unique due to the presence of a methyl group, which can enhance its biological activity and stability . Other similar compounds include withanolide D and withanolide E, which also exhibit diverse biological activities .
Properties
Molecular Formula |
C29H40O6 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C29H40O6/c1-15-12-22(34-26(32)18(15)14-30)16(2)19-6-7-20-17-13-25-29(35-25)24(33-5)9-8-23(31)28(29,4)21(17)10-11-27(19,20)3/h8-9,16-17,19-22,24-25,30H,6-7,10-14H2,1-5H3/t16-,17-,19+,20-,21-,22+,24-,25+,27+,28-,29+/m0/s1 |
InChI Key |
QUHUEBBKVLBNDN-OBCSTTLTSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6OC)C)O5)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6OC)C)O5)C)CO |
Origin of Product |
United States |
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